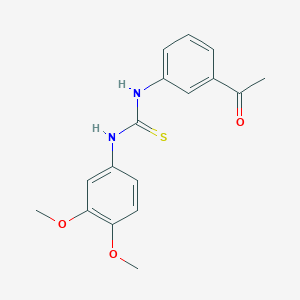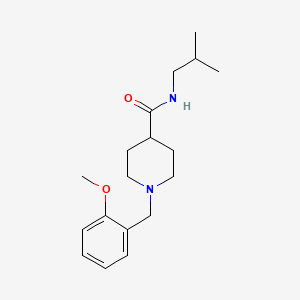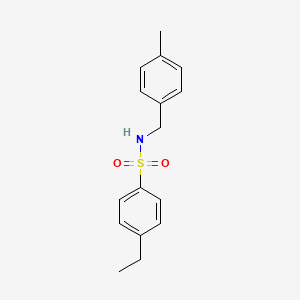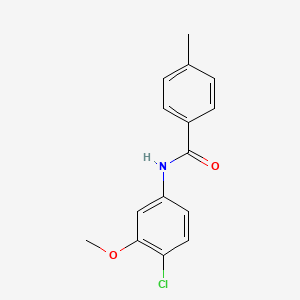![molecular formula C20H23NO4 B5767266 methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)
methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate
Vue d'ensemble
Description
Methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate, also known as Methyl 4-[(4-tert-butylbenzoyl)amino]phenoxy]acetate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tetranuclear and Pentanuclear Compounds Synthesis : In a study focusing on rare-earth metals, the Schiff-base proligand, which includes 4-tert-butylbenzoyl groups, was synthesized and used with various lanthanides. This research highlights the ability of such compounds to form complex arrangements of metal atoms with varying nuclearities, demonstrating their potential in synthesizing new materials with specific magnetic properties (Yadav et al., 2015).
Sterically Hindered Phenols Synthesis : A study explored the reactions involving compounds like 3,5-di-tert-butyl-4-hydroxybenzyl acetate, leading to the synthesis of new derivatives of sterically hindered phenols based on heteroaromatic scaffolds (Gibadullina et al., 2017).
Biological and Medicinal Applications
- Antibacterial Activity : Research involving the synthesis of various derivatives, including methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, showed that these compounds were tested for in vitro growth inhibitory activity against microbes like E. coli and S. aureus, indicating potential antibacterial applications (Desai et al., 2001).
Polymerization and Material Science
- Vinyl Acetate Polymerization : A study focused on how 4-methyl-2,6-di-tert-butylphenol, which shares structural similarities, influences the polymerization of vinyl acetate. This research contributes to understanding the role of such compounds in polymer science and their potential as polymerization retardants (Parnell & Russell, 1974).
Catalytic Applications
- Epoxidation Catalysis : A study on the catalytic activities of complexes involving ligands like 2,4-di-tert-butyl-6-(((2-hydroxyethyl)(methyl)amino)methyl)phenol, which is structurally related, in the epoxidation of olefins reveals insights into their use as catalysts in organic synthesis (Hossain et al., 2019).
Phenol Hydroxylation Studies
- Tyrosinase Mimicking : Copper-mediated oxygenation studies involving compounds such as methyl 4-hydroxybenzoate, structurally related to the query compound, demonstrated activities mimicking the copper enzyme tyrosinase. This finding has implications for understanding enzyme mechanisms and designing enzyme mimics (Casella et al., 1996).
Propriétés
IUPAC Name |
methyl 2-[4-[(4-tert-butylbenzoyl)amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)15-7-5-14(6-8-15)19(23)21-16-9-11-17(12-10-16)25-13-18(22)24-4/h5-12H,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGFSYJGSUZIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(4-tert-butylphenyl)carbonyl]amino}phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)


![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)


![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)

![N'-(4-ethylbenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5767290.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)

